molecular formula C17H24N4O B2690784 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone CAS No. 2309781-52-8

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

Cat. No. B2690784
M. Wt: 300.406
InChI Key: PUBITCYMZZYZJN-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone is a useful research compound. Its molecular formula is C17H24N4O and its molecular weight is 300.406. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

One study explored novel tetrahydropyrimidine–adamantane hybrids, including derivatives structurally related to the compound , synthesized for potential anti-inflammatory activities. These hybrids were evaluated and found to exhibit promising anti-inflammatory effects, showcasing the compound's relevance in the development of new anti-inflammatory agents (Kalita et al., 2015).

Anticancer Activity

Another area of research involved the design, synthesis, and evaluation of novel aziridine-1,2,3-triazole hybrid derivatives for anticancer activity. While the specific compound mentioned was not directly studied, related aziridine-1,2,3-triazole derivatives demonstrated efficacy against human leukemia and hepatoma cells, indicating potential anticancer applications of similar structures (Dong et al., 2017).

Catalysis in Organic Synthesis

Research into catalytic applications revealed a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, a key reaction in click chemistry. This study underscores the potential of triazole-containing compounds, like the one , in facilitating organic synthesis processes (Ozcubukcu et al., 2009).

Spectroscopic and Structural Characterization

Investigations into adamantane-containing triazole thiones provided insights into their structural and vibrational characteristics through spectral, DFT, and multi-reference ab initio methods. Such studies are crucial for understanding the chemical properties and potential bioactivity of these compounds (Shundalau et al., 2019).

Potential Anti-inflammatory Agent

A novel potential anti-inflammatory agent, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, was characterized through first-principle calculations. The study aimed to predict the mechanism of biological activity through molecular structure, electronic properties, and vibrational spectra analysis (Al-Tamimi et al., 2014).

properties

IUPAC Name

1-adamantyl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-16(20-7-15(8-20)9-21-11-18-10-19-21)17-4-12-1-13(5-17)3-14(2-12)6-17/h10-15H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBITCYMZZYZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)CN5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)((3r,5r,7r)-adamantan-1-yl)methanone

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